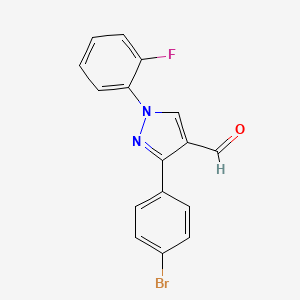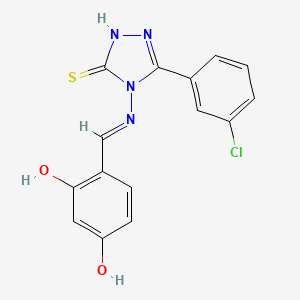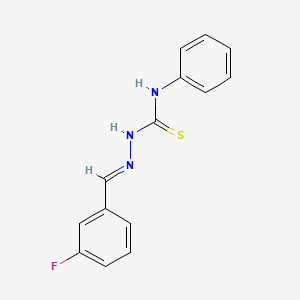
3-(4-Bromophenyl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromofenil)-1-(2-fluorofenil)-1H-pirazol-4-carbaldehído es un compuesto químico que pertenece a la clase de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno adyacentes. Este compuesto en particular se caracteriza por la presencia de un grupo bromofenilo en la posición 3, un grupo fluorofenilo en la posición 1 y un grupo aldehído en la posición 4 del anillo de pirazol. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(4-bromofenil)-1-(2-fluorofenil)-1H-pirazol-4-carbaldehído típicamente implica los siguientes pasos:
Formación del anillo de pirazol: El anillo de pirazol se puede sintetizar mediante la reacción de hidracina con una 1,3-dicetona. En este caso, la dicetona estaría sustituida con los grupos bromofenilo y fluorofenilo apropiados.
Introducción del grupo aldehído: El grupo aldehído se puede introducir mediante una reacción de formilación, como la reacción de Vilsmeier-Haack, que implica la reacción del pirazol con un agente de formilación como DMF (dimetilformamida) y POCl3 (oxicloruro de fósforo).
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de catalizadores, condiciones de reacción controladas (temperatura, presión) y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(4-Bromofenil)-1-(2-fluorofenil)-1H-pirazol-4-carbaldehído puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo aldehído se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: El grupo aldehído se puede reducir a un alcohol primario utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: El grupo bromofenilo puede sufrir reacciones de sustitución nucleófila, donde el átomo de bromo es reemplazado por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: KMnO4 en un medio acuoso o CrO3 en un medio ácido.
Reducción: NaBH4 en metanol o LiAlH4 en éter.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como hidróxido de sodio (NaOH).
Principales productos formados
Oxidación: 3-(4-Bromofenil)-1-(2-fluorofenil)-1H-pirazol-4-ácido carboxílico.
Reducción: 3-(4-Bromofenil)-1-(2-fluorofenil)-1H-pirazol-4-metanol.
Sustitución: Diversos pirazoles sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
3-(4-Bromofenil)-1-(2-fluorofenil)-1H-pirazol-4-carbaldehído tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Utilizado en el desarrollo de nuevos materiales o como bloque de construcción en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 3-(4-Bromofenil)-1-(2-fluorofenil)-1H-pirazol-4-carbaldehído depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. La presencia de los grupos bromofenilo y fluorofenilo puede influir en su afinidad de unión y especificidad hacia estos objetivos. El grupo aldehído también puede participar en enlaces covalentes con residuos nucleófilos en las proteínas, lo que puede conducir a la inhibición o activación de su función.
Comparación Con Compuestos Similares
Compuestos similares
3-(4-Bromofenil)-1-(2-fluorofenil)-1H-pirazol-5-carbaldehído: Estructura similar pero con el grupo aldehído en la posición 5.
3-(4-Bromofenil)-1-(2-fluorofenil)-1H-pirazol-4-ácido carboxílico: Estructura similar pero con un grupo ácido carboxílico en lugar de un grupo aldehído.
3-(4-Bromofenil)-1-(2-fluorofenil)-1H-pirazol-4-metanol: Estructura similar pero con un grupo alcohol primario en lugar de un grupo aldehído.
Unicidad
La singularidad de 3-(4-Bromofenil)-1-(2-fluorofenil)-1H-pirazol-4-carbaldehído radica en su patrón de sustitución específico y grupos funcionales, que confieren una reactividad química distinta y una posible actividad biológica. La combinación de grupos bromofenilo y fluorofenilo, junto con la funcionalidad aldehído, lo convierte en un intermedio versátil para diversas aplicaciones sintéticas y de investigación.
Propiedades
Fórmula molecular |
C16H10BrFN2O |
|---|---|
Peso molecular |
345.16 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-1-(2-fluorophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C16H10BrFN2O/c17-13-7-5-11(6-8-13)16-12(10-21)9-20(19-16)15-4-2-1-3-14(15)18/h1-10H |
Clave InChI |
AVZVBECMKPOINE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[4-(benzyloxy)-3-methoxyphenyl]-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023602.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12023607.png)
![3-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12023614.png)
![4-methoxy-N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12023618.png)


![5-(2,4-dichlorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023638.png)
![N-(1,3-benzodioxol-5-yl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12023648.png)

![3-Bromo-4-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12023662.png)
![2-(4-{(E)-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenoxy)acetamide](/img/structure/B12023676.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12023679.png)

![1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[(3-fluoro-4-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023694.png)
